

(E)-Cefodizime: A Comparative Performance Analysis Against Clinical Isolates

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Compound of Interest

Compound Name: (E)-Cefodizime

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This guide provides a comprehensive benchmark of **(E)-Cefodizime**, a third-generation cephalosporin antibiotic, against a range of clinically relevant bacterial isolates.^{[1][2]} It is intended for researchers, scientists, and drug development professionals, offering objective comparisons with other antibiotics supported by experimental data. Cefodizime exhibits broad-spectrum bactericidal activity by inhibiting bacterial cell wall synthesis, making it effective against various upper and lower respiratory tract infections, urinary tract infections, and gonorrhea.^{[2][3]}

Data Presentation: In Vitro Susceptibility

The in vitro efficacy of an antibiotic is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values for Cefodizime against various Gram-positive and Gram-negative clinical isolates. Data is presented as MIC50 and MIC90, representing the concentrations required to inhibit 50% and 90% of the tested strains, respectively.

Table 1: In Vitro Activity of Cefodizime Against Gram-Negative Clinical Isolates

Bacterial Species	MIC50 (mg/L)	MIC90 (mg/L)
Escherichia coli	0.12	0.5
Klebsiella pneumoniae	0.25	0.5 - 64
Proteus mirabilis	0.016	0.02 - 0.03
Salmonella spp.	0.25	0.5
Shigella spp.	0.25	0.5
Haemophilus influenzae	≤ 0.008	≤ 0.008
Neisseria gonorrhoeae	≤ 0.008	≤ 0.008
Enterobacter cloacae	1	64
Citrobacter freundii	1	128
Serratia marcescens	2	8
Pseudomonas aeruginosa	32	> 128
Acinetobacter baumannii	32	> 128

Data compiled from multiple sources.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 2: In Vitro Activity of Cefodizime Against Gram-Positive Clinical Isolates

Bacterial Species	MIC50 (mg/L)	MIC90 (mg/L)
Staphylococcus aureus (Methicillin-Susceptible)	4 - 8	4 - 8
Staphylococcus aureus (Methicillin-Resistant)	-	Resistant
Streptococcus pyogenes	0.05 - 0.12	0.05 - 0.5
Streptococcus pneumoniae	0.125 - 0.12	0.125 - 0.5
Enterococcus spp.	-	Resistant

Data compiled from multiple sources.[4][5][6]

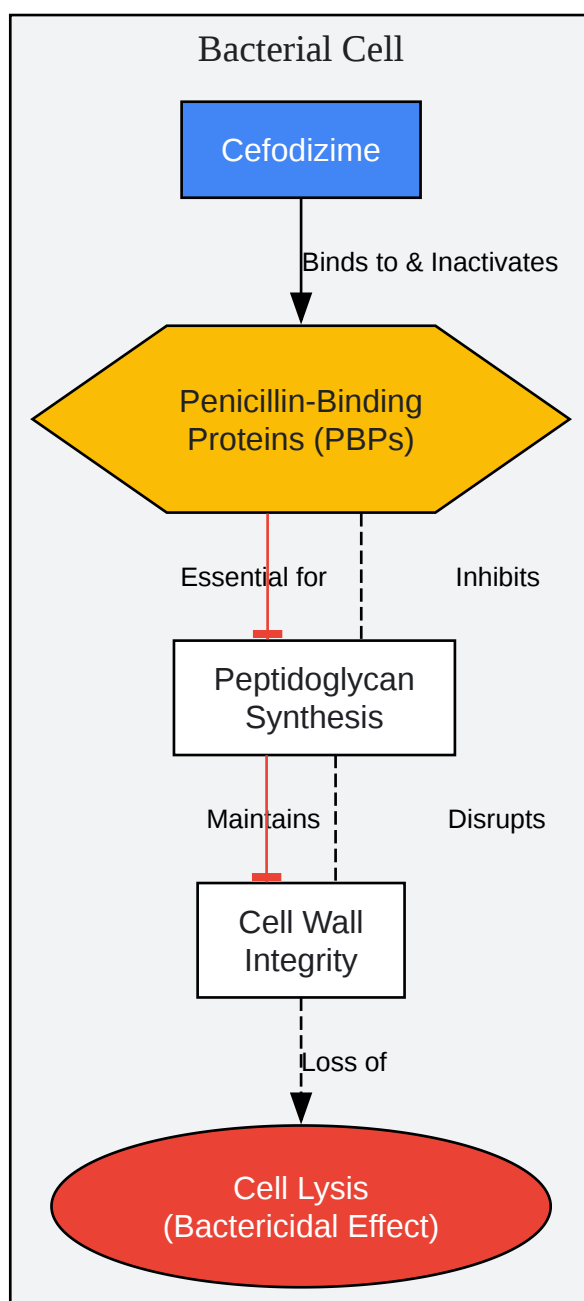
Table 3: Comparative In Vitro Activity (MIC) of Cefodizime and Other Beta-Lactams against Gram-Negative Bacteria

Antibiotic	E. coli (MIC mg/L)	K. pneumoniae (MIC mg/L)	P. mirabilis (MIC mg/L)
Cefodizime	0.12 - 0.5	0.25 - 0.5	0.016 - 0.03
Cefotaxime	Slightly Lower than Cefodizime	Similar to Cefodizime	Similar to Cefodizime
Ceftazidime	Equivalent	Equivalent	Equivalent
Ceftriaxone	Equivalent	Equivalent	Equivalent
Cefazolin	Higher than Cefodizime	Higher than Cefodizime	Higher than Cefodizime
Piperacillin	Higher than Cefodizime	Higher than Cefodizime	Higher than Cefodizime

This table provides a qualitative comparison based on literature. Absolute values can vary between studies.[7][8]

Mechanism of Action

Like other β -lactam antibiotics, Cefodizime's bactericidal effect stems from its ability to disrupt the synthesis of the bacterial cell wall.[3] It specifically binds to and inactivates Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][9] In *Escherichia coli*, Cefodizime shows a high affinity for PBP 3, PBP 1A, and 1B, leading to the formation of filamentous cells and subsequent lysis.[5][7]



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Caption: Mechanism of Cefodizime action.

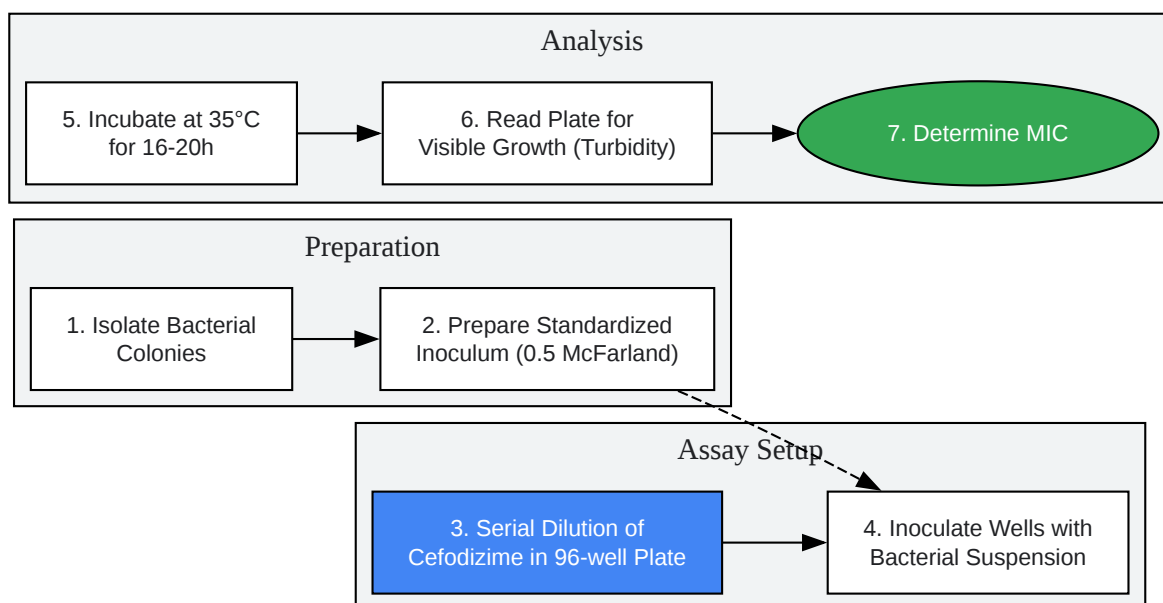
Experimental Protocols

The data presented in this guide is derived from standard antimicrobial susceptibility testing methods. The following are detailed protocols for key experiments.

1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[\[10\]](#)

- **Inoculum Preparation:** Isolate 4-5 colonies of the test bacterium from a pure culture on an agar plate and suspend them in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.[\[11\]](#) Dilute this standardized suspension to achieve a final inoculum concentration of about 5×10^5 CFU/mL in the test wells.
- **Antibiotic Dilution:** Prepare serial twofold dilutions of Cefodizime in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth. Concentrations should span a clinically relevant range.
- **Inoculation:** Add the prepared bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
- **Incubation:** Incubate the plate at 35°C for 16-20 hours in ambient air.
- **Result Interpretation:** The MIC is the lowest concentration of Cefodizime in which there is no visible turbidity (growth).[\[12\]](#)



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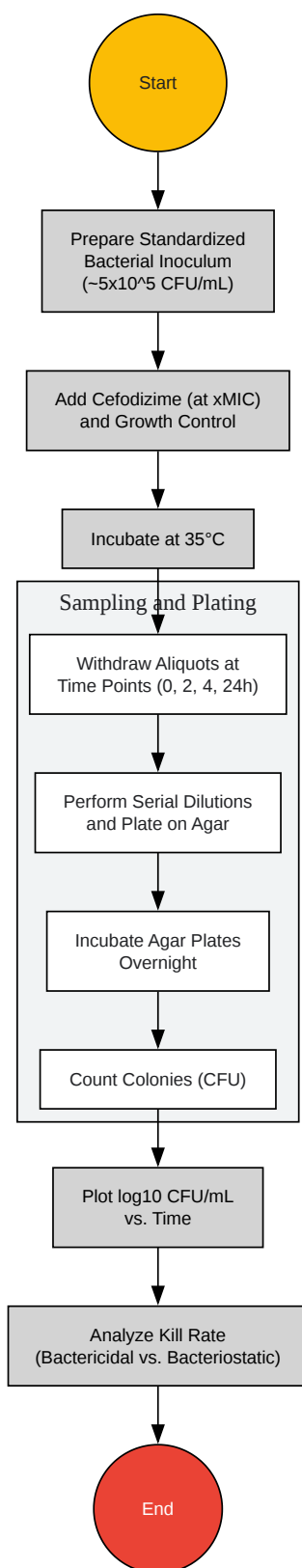
Caption: Workflow for MIC determination.

2. Time-Kill Kinetic Assay

This assay assesses the bactericidal or bacteriostatic activity of an antibiotic over time.^[13]

- **Inoculum Preparation:** Prepare a standardized bacterial inoculum in a suitable broth to a final concentration of approximately 5×10^5 to 5×10^6 CFU/mL.
- **Exposure:** Add Cefodizime at a specific concentration (e.g., 2x, 4x, or 8x the predetermined MIC) to the bacterial suspension. Include a growth control flask without any antibiotic.
- **Sampling:** Incubate the cultures at 35°C in a shaking incubator. At designated time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
- **Quantification:** Perform serial dilutions of each aliquot and plate them onto appropriate agar plates (e.g., Mueller-Hinton Agar) to determine the viable bacterial count (CFU/mL).

- Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration and the control. A bactericidal effect is typically defined as a ≥ 3 -log₁₀ reduction (99.9% kill) in the initial CFU/mL.[\[13\]](#)



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Caption: Workflow for a time-kill assay.

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